molecular formula C21H28N2O3S B3090815 4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide CAS No. 1214160-37-8

4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide

Cat. No.: B3090815
CAS No.: 1214160-37-8
M. Wt: 388.5 g/mol
InChI Key: OSRXWSQCLJVRTP-UHFFFAOYSA-N
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Description

4-Methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide is a chemical compound with the molecular formula C21H28N2O3S . It is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C (OC)C1=C (C=CC=C1)NS (C2=CC=C (C)C=C2) (=O)=O . This representation provides a way to visualize the compound’s structure using chemical informatics software.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 388.53 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available at this time.

Scientific Research Applications

Cardiac Myosin Activators

Research has explored sulfonamidophenylethylamide analogues, closely related to the specified compound, for their potential as novel and potent cardiac myosin activators. These compounds have shown efficiency both in vitro and in vivo studies for the treatment of systolic heart failure due to their selective action on cardiac myosin over skeletal and smooth muscle myosin (Manickam et al., 2019).

Synthesis of Key Intermediates

A related compound, "4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide," serves as a key intermediate in the synthesis of atorvastatin, highlighting the chemical utility and importance of this class of compounds in creating widely used medications (Zhou Kai, 2010).

Antimicrobial Activity

The synthesis and antimicrobial activity of novel sulfonamide derivatives, including structures similar to the queried compound, have been studied, showing promising results against a range of Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).

Antiprotozoal Agents

Novel dipeptide-sulfonamides incorporating the core structure of the queried compound have been developed as antiprotozoal agents. These compounds have shown interesting antitrypanosomal and antimalarial potentials, indicating a promising avenue for drug development against protozoan parasites (Ekoh et al., 2021).

Materials Science Applications

The compound and its analogues have also found applications in materials science. For instance, derivatives have been synthesized and analyzed for their properties and structures, such as in the creation of new organic materials with potential applications in electronics and optics (Nikonov et al., 2021).

Properties

IUPAC Name

4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15(2)14-20(21(24)22-17(4)18-8-6-5-7-9-18)23-27(25,26)19-12-10-16(3)11-13-19/h5-13,15,17,20,23H,14H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRXWSQCLJVRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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